2,4-dimethyl-1,2-dihydrophthalazin-1-one
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Overview
Description
2,4-Dimethyl-1,2-dihydrophthalazin-1-one is an organic compound with the molecular formula C10H10N2O It belongs to the class of phthalazine derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-1,2-dihydrophthalazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylbenzaldehyde with hydrazine hydrate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding phthalazine-1,4-dione derivatives.
Reduction: Reduction of this compound can lead to the formation of 2,4-dimethylphthalazine.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Phthalazine-1,4-dione derivatives.
Reduction: 2,4-Dimethylphthalazine.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4-Dimethyl-1,2-dihydrophthalazin-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Methyl-1,2-dihydrophthalazin-1-one: Similar in structure but with only one methyl group.
2,4-Diphenylphthalazin-1-one: Contains phenyl groups instead of methyl groups.
Uniqueness: 2,4-Dimethyl-1,2-dihydrophthalazin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
2,4-Dimethyl-1,2-dihydrophthalazin-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its unique phthalazinone structure, which contributes to its biological activity. The compound can be synthesized through various methods including condensation reactions and cyclization processes. Its molecular formula is C10H10N2O.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. It inhibits bacterial growth by interfering with cell wall synthesis and disrupting metabolic pathways.
- Anticancer Effects : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in metabolic processes, which could be beneficial in treating diseases such as diabetes.
The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific receptors and enzymes:
- Cell Signaling Pathways : The compound may modulate signaling pathways related to inflammation and cell proliferation.
- Enzyme Interaction : It has been suggested that the compound acts as an inhibitor for enzymes like aldose reductase, which plays a role in diabetic complications.
Case Studies
Several studies have explored the biological activity of this compound:
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Antibacterial Activity :
- A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
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Cytotoxicity in Cancer Cells :
- In vitro assays demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7) with an IC50 value of 15 µM.
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Diabetes Research :
- Research focusing on enzyme inhibition revealed that the compound effectively inhibited aldose reductase activity by approximately 70% at a concentration of 50 µM.
Data Tables
Properties
IUPAC Name |
2,4-dimethylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-8-5-3-4-6-9(8)10(13)12(2)11-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNGVWLRFMUHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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